molecular formula C12H19ClN2O B12979299 (S)-4-(2-Methylbutoxy)benzimidamide hydrochloride

(S)-4-(2-Methylbutoxy)benzimidamide hydrochloride

Cat. No.: B12979299
M. Wt: 242.74 g/mol
InChI Key: XYVIEHOBIIPITJ-FVGYRXGTSA-N
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Description

(S)-4-(2-Methylbutoxy)benzimidamide hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a benzimidamide core substituted with a 2-methylbutoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Methylbutoxy)benzimidamide hydrochloride typically involves the following steps:

    Formation of the Benzimidamide Core: The benzimidamide core can be synthesized through the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 2-Methylbutoxy Group: The 2-methylbutoxy group is introduced via an etherification reaction. This involves the reaction of the benzimidamide core with 2-methylbutanol in the presence of a suitable catalyst, such as a strong acid or base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Methylbutoxy)benzimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidamide core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidamide core.

    Reduction: Reduced forms of the benzimidamide core.

    Substitution: Substituted benzimidamide derivatives with various functional groups.

Scientific Research Applications

(S)-4-(2-Methylbutoxy)benzimidamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(2-Methylbutoxy)benzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methylbutoxybenzimidazole
  • (S)-4-(2-Methylbutoxy)benzamide
  • (S)-4-(2-Methylbutoxy)benzimidazole

Uniqueness

(S)-4-(2-Methylbutoxy)benzimidamide hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt form. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. Additionally, the chiral nature of the compound can impart specific biological activities that are not observed in its racemic or achiral counterparts.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

4-[(2S)-2-methylbutoxy]benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14;/h4-7,9H,3,8H2,1-2H3,(H3,13,14);1H/t9-;/m0./s1

InChI Key

XYVIEHOBIIPITJ-FVGYRXGTSA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(=N)N.Cl

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(=N)N.Cl

Origin of Product

United States

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